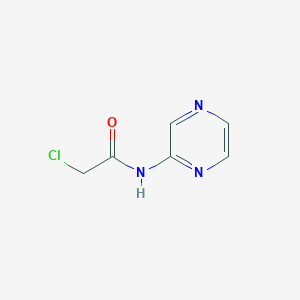

2-chloro-N-pyrazin-2-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyrazin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVYTVCSQYVRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557101 | |

| Record name | 2-Chloro-N-(pyrazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115699-74-6 | |

| Record name | 2-Chloro-N-(pyrazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated Acetamides As Precursors in Organic Synthesis

Halogenated compounds are fundamental building blocks in modern organic synthesis, serving as versatile intermediates for constructing more complex molecules. rsc.orgacs.org The introduction of a halogen atom, such as chlorine, into an organic molecule dramatically alters its chemical reactivity, providing a handle for a wide array of chemical transformations. numberanalytics.comnumberanalytics.com This is particularly true for α-haloacetamides, a class of compounds that feature a halogen positioned on the carbon adjacent to the carbonyl group.

The presence of the electron-withdrawing halogen and amide groups activates the α-carbon, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, a critical step in the synthesis of diverse molecular scaffolds. For instance, 2-chloro-N-substituted-acetamides are frequently used as starting materials in the synthesis of more complex heterocyclic systems. nih.gov The chloroacetamide moiety can readily react with nucleophiles like amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes halogenated acetamides indispensable precursors for the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. acs.orgnumberanalytics.com

The Pyrazine Moiety: a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in biologically active compounds and approved pharmaceutical agents. nih.govmdpi.com The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind effectively to biological targets. pharmablock.com

Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.gov The World Health Organization's Model List of Essential Medicines includes several drugs containing a pyrazine ring, such as pyrazinamide (B1679903) (an anti-tuberculosis agent) and bortezomib (B1684674) (an anti-cancer drug). nih.gov The pyrazine nucleus is often incorporated into drug candidates to enhance their potency, selectivity, and pharmacokinetic profiles. ingentaconnect.commdpi.com In kinase inhibitors, for example, the pyrazine nitrogen often acts as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the target protein. pharmablock.com The structural and electronic properties of the pyrazine ring make it a valuable component in the design of novel therapeutic agents. nih.govingentaconnect.com

Contextualizing 2 Chloro N Pyrazin 2 Yl Acetamide Within Chloroacetamide and Pyrazine Chemistry

Primary Synthetic Routes to 2-chloro-N-(pyrazin-2-yl)acetamide

The synthesis of 2-chloro-N-(pyrazin-2-yl)acetamide is most commonly achieved through the acylation of aminopyrazine. This section details the conventional methods and explores modern enhancements to this fundamental transformation.

Conventional Acetylation of Aminopyrazine with Chloroacetyl Chloride

The most direct and widely employed method for the synthesis of 2-chloro-N-(pyrazin-2-yl)acetamide is the nucleophilic acyl substitution reaction between aminopyrazine and chloroacetyl chloride. ijpsr.infonih.goverciyes.edu.tr This reaction is typically carried out by treating aminopyrazine with chloroacetyl chloride in a suitable solvent. erciyes.edu.trnih.gov The nitrogen atom of the amino group in aminopyrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

The reaction conditions for this conventional acetylation can be optimized. For instance, the reaction can be performed in 1,2-dichloroethane (B1671644) at elevated temperatures or under microwave irradiation. chemicalbook.com In some procedures, a base such as sodium acetate (B1210297) is added to the reaction mixture after the initial reaction to neutralize the hydrogen chloride byproduct and facilitate the precipitation of the final product. nih.gov The use of glacial acetic acid as a solvent has also been reported. nih.govnih.gov

Table 1: Conventional Synthesis of 2-chloro-N-(pyrazin-2-yl)acetamide

| Reactants | Reagents/Conditions | Product | Reference |

| Aminopyrazine, Chloroacetyl chloride | 1,2-dichloroethane, 80°C, Microwave irradiation; then sodium hydroxide | 2-chloro-N-(pyrazin-2-yl)acetamide | chemicalbook.com |

| Aminopyrazine, Chloroacetyl chloride | Acetonitrile, 0°C | 2-chloro-N-(pyrazin-2-yl)acetamide | erciyes.edu.tr |

| Aminopyrazine, Chloroacetyl chloride | Glacial acetic acid, ice-bath; then sodium acetate | 2-chloro-N-(pyrazin-2-yl)acetamide | nih.gov |

Exploration of Enhanced Synthetic Protocols (e.g., Microwave-Assisted Techniques)

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. researchgate.netirjmets.com The synthesis of acetamide derivatives, including 2-chloro-N-(pyrazin-2-yl)acetamide, has benefited from this technology. irjmets.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net For example, a reaction that might take several hours under conventional heating can often be completed in a matter of minutes using microwave assistance. researchgate.netdergipark.org.tr This rapid and uniform heating is a key advantage of microwave synthesis. psu.edu

The application of microwave energy directly activates molecules with a dipole moment, leading to a rapid increase in temperature and reaction rate. psu.edu This efficient energy transfer makes microwave-assisted synthesis an attractive alternative to traditional methods for the preparation of 2-chloro-N-(pyrazin-2-yl)acetamide and its derivatives.

Chemical Reactivity and Transformations of 2-chloro-N-(pyrazin-2-yl)acetamide

The presence of a reactive chloro group and an amide linkage makes 2-chloro-N-(pyrazin-2-yl)acetamide a valuable building block in organic synthesis. It readily participates in a variety of chemical transformations, including nucleophilic substitution, amidation, and heterocyclization reactions.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom in 2-chloro-N-(pyrazin-2-yl)acetamide is susceptible to displacement by a wide range of nucleophiles. researchgate.netresearchgate.net This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack.

Various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, can readily replace the chloro group. researchgate.netresearchgate.net For instance, reactions with amines, thiols, and alkoxides lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These nucleophilic substitution reactions are fundamental to the elaboration of the 2-chloro-N-(pyrazin-2-yl)acetamide scaffold into more complex structures. researchgate.net The ease of this substitution makes it a key strategy for introducing diverse functional groups. researchgate.net

Amidation Reactions and Amide Linkage Formation

The amide bond in 2-chloro-N-(pyrazin-2-yl)acetamide can be formed through the reaction of pyrazin-2-amine with an appropriate acylating agent. mdpi.com This is a fundamental reaction in organic chemistry and is crucial for the synthesis of a wide array of biologically active molecules. nih.gov The formation of the amide linkage is a key step in the synthesis of various pyrazine carboxamide derivatives. researchgate.net

The synthesis of N-substituted acetamides can also be achieved by reacting an amine with chloroacetyl chloride. nih.gov This versatile reaction allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a diverse library of compounds.

Participation in Heterocyclic Ring-Forming Reactions

The reactive nature of 2-chloro-N-(pyrazin-2-yl)acetamide makes it a valuable precursor for the synthesis of various heterocyclic compounds. uomustansiriyah.edu.iqresearchgate.netresearchgate.net The chloroacetamide moiety can undergo intramolecular cyclization or react with other bifunctional molecules to construct new ring systems. researchgate.net

For example, N-aryl-2-chloroacetamides can react with ammonium (B1175870) thiocyanate (B1210189) to form 2-(arylimino)thiazolidin-4-ones. researchgate.net This transformation highlights the ability of the chloroacetamide unit to participate in cyclization reactions to generate five-membered heterocyclic rings. The versatility of chloroacetyl chloride as a reagent in heterocyclic synthesis is well-documented, as it can be used to construct a variety of ring systems, including thiazolidinones, benzothiazines, and azetidines. researchgate.net

Table 2: Chemical Reactivity of 2-chloro-N-(aryl)acetamides

| Reactant | Reagent | Product Type | Reference |

| N-aryl-2-chloroacetamide | Ammonium thiocyanate | 2-(arylimino)thiazolidin-4-one | researchgate.net |

| 2-chlorobenzenthiols, chloroacetylchloride, primary amines | Microwave irradiation | Benzo[b] chemicalbook.comirjmets.comthiazin-3(4H)-one | researchgate.net |

| N-substituted chloroacetamides | Indole derivatives, NaH, DMF | Indolyl-N-substituted acetamide derivatives | researchgate.net |

Advanced Derivatization Strategies Originating from 2-chloro-N-(pyrazin-2-yl)acetamide

The chemical scaffold 2-chloro-N-(pyrazin-2-yl)acetamide serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the α-chloroacetyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution and a valuable building block for constructing more complex molecules. Advanced derivatization strategies leverage this reactivity to introduce diverse structural motifs, leading to novel compounds with potential applications in various fields of chemical research. Key methodologies include S-alkylation to form thioethers, palladium-catalyzed aminations to build nitrogen-containing frameworks, and condensation reactions to create new heterocyclic systems.

S-Alkylation for the Synthesis of Thioether Derivatives

The reaction of α-haloacetamides with sulfur nucleophiles, known as S-alkylation, is a direct and efficient method for forming carbon-sulfur bonds, yielding thioether derivatives. In the context of 2-chloro-N-(pyrazin-2-yl)acetamide, the chlorine atom is readily displaced by a thiolate anion, which can be generated in situ from a thiol using a suitable base. This reaction provides a pathway to a wide array of thioether-containing pyrazine amides.

Research on analogous N-aryl chloroacetamides demonstrates the broad applicability of this method. For instance, various 2-chloro-N-arylacetamides react with substituted 2-thioxo-dihydropyridine-3-carbonitriles in the presence of a base to afford the corresponding thioether derivatives in high yields. nih.gov The general mechanism involves the deprotonation of the thiol (or thione tautomer) to form a highly nucleophilic thiolate, which then attacks the electrophilic carbon atom bearing the chlorine, displacing it in a classic SN2 reaction.

The versatility of this reaction is highlighted by the range of thiols that can be employed, leading to derivatives with diverse steric and electronic properties. The resulting thioethers are often stable compounds but can also serve as intermediates for further transformations, such as intramolecular cyclizations. nih.gov

Table 1: Synthesis of Thioether Derivatives via S-Alkylation of N-Aryl Chloroacetamides This table presents examples of S-alkylation reactions analogous to those possible with 2-chloro-N-(pyrazin-2-yl)acetamide, based on published research.

| Chloroacetamide Reactant | Thiol Reactant | Product | Yield (%) |

| N-(p-tolyl)-2-chloroacetamide | 4-methyl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 89% nih.gov |

| N-(p-tolyl)-2-chloroacetamide | 4,6-diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide | 83% nih.gov |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-methyl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide | 85% nih.gov |

Palladium-Catalyzed Amination Reactions for Nitrogen-Based Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen bonds. wiley.comacs.org While this reaction typically involves the coupling of an aryl or heteroaryl halide with an amine, its principles can be applied to construct complex nitrogen-based scaffolds originating from precursors like 2-chloro-N-(pyrazin-2-yl)acetamide. The pyrazine ring itself, if substituted with a halide, could undergo C-N coupling. More commonly, the chloroacetamide moiety is attached to a larger molecular framework that participates in such reactions.

The synthesis of N-arylpyrimidin-2-amines, for example, has been successfully achieved by the palladium-catalyzed amination of a chloropyrimidine with various amines. nih.gov These reactions often employ a palladium source, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand like Xantphos, and a base. nih.govresearchgate.net The ligand plays a critical role in facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the final C-N bond. wiley.com

The application of these catalytic systems allows for the coupling of chloro-heterocycles with a wide range of primary and secondary amines, providing access to diverse N-arylated products that would be difficult to synthesize through traditional methods. acs.orgresearchgate.net Protected hydrazines can also be coupled with 2-chloropyridines using this methodology, further expanding its utility. nih.gov

Table 2: Examples of Palladium-Catalyzed Amination for C-N Bond Formation This table showcases the conditions and outcomes for the Pd-catalyzed amination of chloro-heterocycles, a methodology applicable for creating complex nitrogen-based structures.

| Chloro-Heterocycle | Amine Partner | Catalyst System | Product | Yield (%) |

| Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Aniline | Pd(OAc)₂ / CsF | Ethyl 7-cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | 68% researchgate.net |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2-Naphthylamine | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos / NaOtBu | N-(Naphthalen-2-yl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82% nih.gov |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 4-Fluoroaniline | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos / NaOtBu | N-(4-Fluorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 76% nih.gov |

Condensation Reactions for Novel Chemical Entities

The reactive α-chloroacetyl moiety of 2-chloro-N-(pyrazin-2-yl)acetamide is a prime functional group for participating in condensation reactions, particularly those leading to the formation of new heterocyclic rings. These reactions often involve an initial nucleophilic substitution followed by an intramolecular cyclization.

A prominent example of this strategy is the Hantzsch thiazole (B1198619) synthesis or related cyclocondensations. In this type of reaction, the chloroacetamide can react with a thioamide or a similar binucleophilic species. The sulfur atom first displaces the chloride, and a subsequent intramolecular condensation between the newly installed group and the amide nitrogen (or another suitable position) forms the heterocyclic ring. For example, the reaction of 2-chloroacetamide (B119443) with a thioamide in the presence of a dehydrating agent can lead to the formation of a thiazole ring. prepchem.com

Furthermore, the thioether derivatives synthesized via S-alkylation (as described in section 2.3.1) are excellent precursors for intramolecular condensation. Treatment of these thioethers with a strong base, such as sodium ethoxide, can induce a cyclization reaction. For instance, 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-arylacetamides undergo intramolecular cyclization to yield functionally rich thieno[2,3-b]pyridine (B153569) derivatives. nih.gov This powerful strategy transforms a simple chloroacetamide precursor into a complex, fused heterocyclic system in a two-step sequence.

Table 3: Synthesis of Thieno[2,3-b]pyridines via Intramolecular Condensation This table illustrates the transformation of thioether intermediates, derived from chloroacetamides, into complex heterocyclic structures through condensation.

| Thioether Intermediate | Reaction Condition | Condensed Product | Yield (%) |

| 2-(4-(2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-phenylacetamide | Sodium ethoxide / Ethanol / Reflux | Sodium 2-(4-((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)carbonyl)phenoxy)-N-phenylacetamidate | 84% nih.gov |

| 2-(4-(2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide | Sodium ethoxide / Ethanol / Reflux | Sodium 2-(4-((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)carbonyl)phenoxy)-N-(p-tolyl)acetamidate | 81% nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy for 2-chloro-N-(pyrazin-2-yl)acetamide is used to identify the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the pyrazine ring, the methylene (B1212753) protons of the chloroacetamide moiety, and the amide N-H proton.

Based on analogous structures, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, the protons of the pyrazine ring are anticipated to appear in the downfield region of the spectrum, typically between δ 8.0 and δ 9.5 ppm. researchgate.net For instance, in a related phenyl derivative, the pyrazine protons were observed as doublets at δ 8.34 ppm and δ 9.27 ppm, with a doublet of doublets at δ 8.40 ppm. researchgate.net A similar pattern is expected for the target compound.

The methylene protons (CH₂) adjacent to the chlorine atom and the carbonyl group would likely appear as a singlet in the range of δ 4.2 to δ 4.3 ppm. This is consistent with data from similar chloroacetamide structures. semanticscholar.org The amide proton (NH) is expected to produce a broad singlet, typically further downfield, often above δ 10.0 ppm, indicating its attachment to the electron-withdrawing pyrazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-chloro-N-(pyrazin-2-yl)acetamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (Cl-CH₂) | ~ 4.2 - 4.3 | Singlet (s) |

| Pyrazine-H | ~ 8.3 - 8.4 | Multiplet (m) |

| Pyrazine-H | ~ 8.4 - 8.5 | Multiplet (m) |

| Pyrazine-H | ~ 9.2 - 9.3 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 NMR provides complementary information to ¹H NMR, mapping the carbon skeleton of the molecule. Each unique carbon atom in 2-chloro-N-(pyrazin-2-yl)acetamide will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 164-166 ppm. semanticscholar.org The methylene carbon (CH₂-Cl) is anticipated to have a chemical shift around δ 43 ppm. semanticscholar.org The carbon atoms of the pyrazine ring would resonate in the aromatic region, generally between δ 130 and δ 155 ppm. The specific shifts depend on their position relative to the nitrogen atoms and the amide substituent. For comparison, in 2-chloro-N-pyridin-2-yl-acetamide, the pyridinyl carbons appear at δ 111.4, 121.0, 139.1, 148.2, and 150.7 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-chloro-N-(pyrazin-2-yl)acetamide

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (CH₂-Cl) | ~ 43 |

| Pyrazine-C | ~ 130 - 155 |

| Pyrazine-C | ~ 130 - 155 |

| Pyrazine-C | ~ 130 - 155 |

| Pyrazine-C | ~ 130 - 155 |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of 2-chloro-N-(pyrazin-2-yl)acetamide and confirming its molecular mass. In a typical analysis, the compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. Given the molecular formula C₆H₆ClN₃O, the expected monoisotopic mass is approximately 171.02 Da. Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 172.03. Other adducts, such as with sodium [M+Na]⁺, might also be detected. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For 2-chloro-N-(pyrazin-2-yl)acetamide (C₆H₆ClN₃O), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion is 172.0272, a value that can be precisely verified with HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of 2-chloro-N-(pyrazin-2-yl)acetamide is expected to display several characteristic absorption bands. A strong absorption peak corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1660-1680 cm⁻¹. researchgate.netsemanticscholar.org The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3200-3300 cm⁻¹. researchgate.net The C-N stretching of the amide and the pyrazine ring vibrations would likely be found in the 1550-1400 cm⁻¹ range. researchgate.net Finally, the C-Cl stretching vibration from the chloroacetyl group is expected in the fingerprint region, typically between 785-540 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2-chloro-N-(pyrazin-2-yl)acetamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~ 3200 - 3300 |

| Amide C=O | Stretch | ~ 1660 - 1680 |

| Amide N-H | Bend | ~ 1540 - 1560 |

| Aromatic C=C/C=N | Stretch | ~ 1400 - 1550 |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This methodology provides precise data on bond lengths, bond angles, and the spatial orientation of atoms within a molecule. For 2-chloro-N-(pyrazin-2-yl)acetamide and its derivatives, SC-XRD is indispensable for elucidating the fine details of their molecular and supramolecular structures, offering insights into conformation, steric effects, and the non-covalent interactions that govern their crystal packing.

Elucidation of Molecular Conformation and Dihedral Angles

In the case of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, the molecular conformation is described by a torsion angle of N1—C1—C2—C21 of 129.22 (18)°. nih.gov The molecule is distinctly non-planar, which is quantified by the dihedral angles between the central amide spacer unit (N1, C1, O1, C2) and the two aromatic rings. The dihedral angle between the amide group and the 4-chlorophenyl ring is 61.74 (6)°, while the angle with the pyrazinyl ring is significantly smaller at 5.86 (11)°. nih.gov This near co-planarity with the pyrazine ring suggests a degree of electronic delocalization or minimized steric hindrance on that side of the molecule.

Variations in the substituent on the phenyl ring introduce notable conformational changes. For instance, in 2-phenyl-N-(pyrazin-2-yl)acetamide, the dihedral angle between the mean planes of the phenyl and pyrazine rings is 81.37 (6)°. researchgate.net In another derivative, 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, this angle is 54.6 (3)°. nih.gov These differences highlight the influence of the substituent's electronic and steric properties on the molecule's preferred solid-state conformation.

A related pyrazole (B372694) derivative, 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, shows a dihedral angle of 30.7 (3)° between the pyrazole and phenyl rings. nih.gov This smaller angle, when compared to a derivative with a bulkier trifluoromethylphenyl group, is attributed to reduced steric hindrance. nih.gov Similarly, in N-(pyrazin-2-yl)adamantane-1-carboxamide, the amide moiety itself (H—N—C=O) is nearly planar, with C—N—C—O and C—N—C—C torsion angles of 4.7 (2)° and -173.8 (1)°, respectively. researchgate.net

Table 1: Selected Dihedral and Torsion Angles in 2-chloro-N-(pyrazin-2-yl)acetamide Derivatives

| Compound | Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide | N1—C1—C2—C21 Torsion Angle | 129.22 (18) | nih.gov |

| 2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide | Dihedral Angle (Amide - Chlorophenyl Ring) | 61.74 (6) | nih.gov |

| 2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide | Dihedral Angle (Amide - Pyrazinyl Ring) | 5.86 (11) | nih.gov |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Dihedral Angle (Phenyl Ring - Pyrazine Ring) | 81.37 (6) | researchgate.net |

| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Dihedral Angle (Bromophenyl Ring - Pyrazine Ring) | 54.6 (3) | nih.gov |

| N-(Pyrazin-2-yl)adamantane-1-carboxamide | C—N—C—O Torsion Angle | 4.7 (2) | researchgate.net |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that significantly influence the molecular conformation and the final crystal architecture. In 2-chloro-N-(pyrazin-2-yl)acetamide and its derivatives, both intramolecular and intermolecular hydrogen bonds are observed, playing a key role in stabilizing the structure.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary drivers for the assembly of molecules into larger supramolecular structures. In the crystal structure of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, molecules are linked into complex sheets solely through hydrogen bonds, including N—H⋯O and C—H⋯O interactions. nih.gov

A common pattern involves the amide N-H group acting as a hydrogen bond donor and the pyrazine nitrogen or the amide oxygen acting as an acceptor. In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, weak N—H···N hydrogen bonds link molecules into chains along the preprints.org direction. nih.gov These chains are further connected by C—H···N and C—H···O interactions to form two-dimensional networks. nih.gov Similarly, for 2-phenyl-N-(pyrazin-2-yl)acetamide, molecules are linked by N-H···O and C-H···O hydrogen bonds, creating a two-dimensional network. researchgate.net In the case of N-(pyrazin-2-yl)adamantane-1-carboxamide, molecules are connected by N—H⋯O hydrogen bonds, which form zigzag chains. researchgate.net

Table 2: Hydrogen Bonding Interactions in Derivatives of 2-chloro-N-(pyrazin-2-yl)acetamide

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Intramolecular | C—H···O bond forming an S(6) graph-set motif. | nih.gov |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Intramolecular | C-H···O bond forming an S(6) graph-set motif. | researchgate.net |

| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Intermolecular | N—H···N bonds forming chains along preprints.org. | nih.gov |

| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Intermolecular | C—H···N and C—H···O bonds linking chains into 2D networks. | nih.gov |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Intermolecular | N-H···O and C-H···O bonds forming a 2D network. | researchgate.net |

| 2-(4-Chlorophenyl)-N-(pyrazin-2-yl)acetamide | Intermolecular | N—H⋯O and C—H⋯O bonds forming complex sheets. | nih.gov |

| N-(Pyrazin-2-yl)adamantane-1-carboxamide | Intermolecular | N—H⋯O bonds forming zigzag chains in the nih.gov direction. | researchgate.net |

Supramolecular Interactions and Crystal Packing Architectures

The combination of molecular conformation and hydrogen bonding networks dictates the final crystal packing architecture. The way molecules arrange themselves in the crystal lattice is a consequence of the drive to achieve the most thermodynamically stable arrangement, maximizing attractive forces like hydrogen bonds and minimizing repulsive steric interactions.

In derivatives of 2-chloro-N-(pyrazin-2-yl)acetamide, the interplay of different hydrogen bonds leads to the formation of varied and complex supramolecular structures. For instance, the N—H···N hydrogen-bonded chains in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide are cross-linked by other weak C-H···N and C-H···O interactions, resulting in the formation of extensive two-dimensional networks that lie parallel to the ab plane of the unit cell. nih.gov

A similar two-dimensional network is observed in the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, also held together by N-H···O and C-H···O hydrogen bonds. researchgate.net The packing of N-(pyrazin-2-yl)adamantane-1-carboxamide is described as a herringbone fashion, where zigzag chains formed by N—H⋯O hydrogen bonds are the primary structural motif. researchgate.net

In the crystal structure of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, the packing is characterized by the formation of intricate sheets built exclusively from a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.gov This is contrasted with a related iodo-substituted compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, where the molecules assemble into twofold interwoven sheets stabilized by N—H⋯O, C—H⋯O, C—Cl⋯π, and C—I⋯π interactions. nih.gov This comparison underscores how subtle changes in the molecular structure can introduce different non-covalent interactions, thereby altering the entire supramolecular architecture. The pyrazine ring itself can also participate in various π-interactions, further stabilizing the crystal packing.

Structure Activity Relationship Sar Investigations of 2 Chloro N Pyrazin 2 Yl Acetamide Derivatives

Influence of the Chloro Group on Biological Activity Profiles

The presence and position of a chloro group on the pyrazine (B50134) ring of N-pyrazin-2-ylacetamide derivatives have a marked influence on their biological activity. Studies have shown that the introduction of a chlorine atom can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.

The following table presents a comparison of the antimycobacterial activity of chlorinated versus non-chlorinated pyrazine derivatives, highlighting the impact of the chloro group.

| Compound | R1 | R2 | Biological Activity (MIC, µg/mL against M. tuberculosis) | Reference |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | H | 4-amino | 6.25 | nih.gov |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Cl | 4-amino | 6.25 | nih.gov |

This table illustrates that in this particular series, the presence of a chloro group did not significantly alter the minimum inhibitory concentration (MIC) against M. tuberculosis.

Impact of the Pyrazine Ring Substitutions on Pharmacological Responses

Substitutions on the pyrazine ring, beyond the chloro group, play a pivotal role in defining the pharmacological profile of 2-chloro-N-(pyrazin-2-yl)acetamide derivatives. The nature, size, and position of these substituents can drastically alter the compound's potency, selectivity, and spectrum of activity.

For example, the introduction of a tert-butyl group at the 5-position of the pyrazine ring has been shown to be beneficial for antimycobacterial activity. nih.govnih.gov The combination of a 6-chloro and a 5-tert-butyl substituent on the pyrazine ring has resulted in compounds with high activity against Mycobacterium tuberculosis. nih.govnih.gov Furthermore, substitutions at the 3-position of the pyrazine-2-carboxamide core with various benzylamino groups have yielded derivatives with potent antimycobacterial activity, in some cases exceeding that of the standard drug pyrazinamide (B1679903). mdpi.com These findings underscore the importance of exploring a diverse range of substituents on the pyrazine moiety to optimize biological responses.

The table below summarizes the antimycobacterial activities of various substituted pyrazinecarboxamides.

| Compound | Pyrazine Ring Substituents | Aniline/Thiazole (B1198619) Substituent | Biological Activity (% inhibition or MIC) | Reference |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 4-methyl-1,3-thiazol-2-yl | MIC = 31.25 µmol/mL (antifungal) | nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 3-trifluoromethylphenyl | MIC = 3.13 µg/mL (anti-M. tuberculosis) | nih.gov |

| 3,5-Bromo-4-hydroxyphenyl derivative of 6-chloropyrazinecarboxylic acid | 6-chloro | 3,5-Bromo-4-hydroxyphenyl | 54-72% inhibition (anti-M. tuberculosis) | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 3-[(4-methylbenzyl)amino] | - | MIC = 6 µM (anti-M. tuberculosis) | mdpi.com |

Role of the Amide Linkage in Molecular Recognition and Efficacy

The amide linkage in 2-chloro-N-(pyrazin-2-yl)acetamide and its derivatives is a critical structural element that significantly contributes to their molecular recognition and biological efficacy. This functional group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form key interactions with biological targets such as enzymes and receptors.

The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can be important for adopting the correct conformation for binding. Various studies on compounds with a -CONH- bridge have highlighted its role in mediating biological effects, including antimycobacterial and photosynthetic-inhibiting activities. nih.gov The ability of the amide group to participate in hydrogen bonding is often a crucial factor in the ligand-receptor interactions that underpin the compound's pharmacological action. The replacement of the amide bond with bioisosteres that mimic its electronic and steric properties is a common strategy in medicinal chemistry to improve metabolic stability while retaining biological activity. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacements are advanced strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties, starting from a known active compound like 2-chloro-N-(pyrazin-2-yl)acetamide.

Scaffold hopping involves replacing the central core of the molecule with a structurally different scaffold while maintaining the original pharmacophoric features. This approach can lead to compounds with completely new intellectual property, altered selectivity profiles, and improved pharmacokinetic properties. For instance, the pyrazine core in pyrazinamide derivatives has been part of scaffold hopping strategies to design new classes of antagonists for various receptors. nih.gov

Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physicochemical properties, with the goal of enhancing the molecule's activity, selectivity, or metabolic stability. A common example is the replacement of the amide bond, which can be susceptible to enzymatic hydrolysis. Heterocyclic rings such as 1,2,3-triazoles and oxadiazoles (B1248032) have been successfully used as amide bioisosteres in various drug discovery programs. nih.govacs.org These replacements can maintain the necessary geometry and hydrogen bonding capabilities while offering greater resistance to metabolic degradation.

The table below provides examples of bioisosteric replacements for the amide linkage and their effects.

| Original Functional Group | Bioisosteric Replacement | Resulting Compound Class | Potential Advantage | Reference |

| Amide | 1,2,3-Triazole | Triazole-containing compounds | Improved metabolic stability | nih.govchemrxiv.org |

| Amide | 1,2,4-Oxadiazole | Oxadiazole-containing compounds | Improved pharmacokinetic properties | nih.gov |

| Amide | Sulfonamide | Sulfonamide derivatives | Altered binding interactions | nih.gov |

Stereochemical Considerations and Their Impact on Biological Potency

While 2-chloro-N-pyrazin-2-ylacetamide itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a profound impact on their biological potency. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of stereoisomers highlights the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the biological target. For example, in the development of novel pinanyl pyrazole (B372694) acetamide (B32628) derivatives, which possess a chiral pinane (B1207555) scaffold, the stereochemistry of the molecule would be a critical determinant of its insecticidal and antibacterial activity. researchgate.net Therefore, in the design of new derivatives of this compound, the introduction of stereocenters necessitates the synthesis and evaluation of individual stereoisomers to identify the more potent and selective candidate.

Biological Activities and Pharmacological Applications of 2 Chloro N Pyrazin 2 Yl Acetamide Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-chloro-N-(pyrazin-2-yl)acetamide derivatives has been extensively investigated, revealing their efficacy against a wide array of pathogenic microorganisms.

Antibacterial Efficacy Against Pathogenic Microorganisms

Numerous studies have demonstrated the antibacterial activity of 2-chloro-N-(pyrazin-2-yl)acetamide and its derivatives against both Gram-positive and Gram-negative bacteria. rjpbcs.commdpi.comijpsr.info For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial properties. Among them, one compound displayed superior activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL and 16 μg/mL, respectively, comparable to the standard drug ampicillin (B1664943). mdpi.com

In another study, pyrazole (B372694) derivatives, which share structural similarities with pyrazine (B50134) compounds, were synthesized and showed moderate to potent activity against various Gram-positive and Gram-negative bacteria. mdpi.com The introduction of different substituents on the pyrazine or an associated ring system can significantly influence the antibacterial spectrum and potency. For example, some pyrazolopyrimidine derivatives demonstrated activity exceeding that of the reference drug ampicillin against Staphylococcus epidermidis. nih.gov

Interactive Table: Antibacterial Activity of Selected Pyrazine and Related Derivatives

| Compound Type | Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | mdpi.com |

Antifungal Properties

Derivatives of 2-chloro-N-(pyrazin-2-yl)acetamide have also exhibited promising antifungal activity. rjpbcs.comijpsr.info In a study evaluating pyrazine-2-carboxylic acid derivatives, significant antifungal effects were observed against Candida albicans. rjpbcs.com Specifically, compounds 'P10' and 'P4' were found to be the most effective against C. albicans, with a MIC value of 3.125 μg/mL. rjpbcs.com

Furthermore, research on pyrazole derivatives has also highlighted their potential as antifungal agents, showing efficacy against fungi such as Aspergillus niger and Geotrichum candidum. mdpi.comnih.gov The structural features of these heterocyclic compounds play a crucial role in their antifungal mechanism, which often involves the inhibition of essential fungal enzymes.

Anti-tubercular Potential (e.g., against M. tuberculosis H37Rv)

The structural resemblance of 2-chloro-N-(pyrazin-2-yl)acetamide derivatives to pyrazinamide (B1679903), a first-line anti-tubercular drug, has prompted investigations into their potential against Mycobacterium tuberculosis. Several substituted pyrazine derivatives have demonstrated a marked inhibiting effect on tuberculosis (TB). rjpbcs.com While specific data on 2-chloro-N-(pyrazin-2-yl)acetamide against M. tuberculosis H37Rv is an active area of research, the broader class of pyrazinamide analogs and related heterocyclic compounds, such as triazolo[4,3-a]pyrazines, have been noted for their anti-tubercular properties. mdpi.com

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potential of pyrazine and pyrazole derivatives has been a subject of significant research. rjpbcs.comresearchgate.net Pyrazole derivatives, in particular, have a long history in the development of anti-inflammatory drugs, with celecoxib (B62257) being a well-known example. nih.gov Acetamide (B32628) derivatives have also been explored as prodrugs for COX-II inhibitors to treat conditions like arthritis and pain. archivepp.com

Molecules with an acetamide linkage have shown potential as anti-inflammatory and analgesic agents. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Antioxidant Activity Investigations (e.g., DPPH Scavenging Assay)

Several studies have explored the antioxidant properties of 2-chloro-N-(pyrazin-2-yl)acetamide derivatives using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. rjpbcs.com In one study, a series of pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity. rjpbcs.com Compound 'P10', (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, exhibited good antioxidant activity. rjpbcs.com The ability of these compounds to scavenge free radicals suggests their potential in mitigating oxidative stress-related diseases.

Interactive Table: Antioxidant Activity of a Pyrazine Derivative

| Compound | Assay | Activity | Reference |

|---|

Antiviral Potency: Focus on Anti-HIV Activity

The antiviral activity of heterocyclic compounds, including derivatives of pyrazine and pyrazole, has been an area of interest. nih.gov Specifically, acetamide derivatives have been investigated for their potential as anti-HIV agents. archivepp.com The structural diversity of these compounds allows for the design of molecules that can target various stages of the viral life cycle. While direct evidence for the anti-HIV activity of 2-chloro-N-pyrazin-2-ylacetamide is emerging, the broader class of N-substituted acetamides holds promise in the development of novel antiviral therapies. nih.gov

Inhibition of Wild-Type HIV-1 and Reverse Transcriptase

The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds as potential inhibitors of key viral enzymes. The reverse transcriptase (RT) of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary target for antiretroviral therapy. This enzyme is crucial for the viral life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of RT effectively halts viral replication.

While direct studies on 2-chloro-N-(pyrazin-2-yl)acetamide derivatives as HIV-1 RT inhibitors are not extensively detailed in the surveyed literature, the broader class of pyrazine-containing molecules has shown significant promise. nih.govmdpi.com The pyrazine ring is a key structural motif in several approved drugs and experimental therapies, valued for its unique chemical properties and ability to form specific interactions with biological targets. pharmablock.comlifechemicals.com The exploration of small-molecule libraries is a common strategy for discovering new RT inhibitors. Through such screening efforts, compounds with novel scaffolds are identified that can inhibit viral replication by blocking the action of reverse transcriptase.

Development as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Reverse transcriptase inhibitors are broadly categorized into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike NRTIs, which compete with natural nucleosides for incorporation into the growing DNA chain, NNRTIs bind to an allosteric (non-catalytic) site on the reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, which distorts the active site and prevents it from carrying out its function.

The development of NNRTIs is a significant area of research in anti-HIV drug discovery. The pyrazine scaffold is of particular interest in medicinal chemistry as it can serve as a bioisostere for other aromatic rings like benzene (B151609) or pyridine, and its nitrogen atoms can act as hydrogen bond acceptors, which is crucial for binding to the hinge region of kinase domains or other enzyme pockets. pharmablock.com Although specific NNRTI development programs centered on 2-chloro-N-(pyrazin-2-yl)acetamide are not prominently featured in the available research, the principles of NNRTI design often involve exploring diverse heterocyclic systems, including pyrazines, to identify molecules with high potency and a favorable resistance profile.

The table below shows an exemplary novel NNRTI identified through library screening, illustrating the inhibitory concentrations against HIV-1.

Table 1: Antiviral Activity of an Exemplary Novel NNRTI

| Compound | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|

| BPPT | 0.06 | >250 |

EC₅₀ (Half-maximal effective concentration) represents the concentration at which the compound inhibits 50% of viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that causes death to 50% of host cells. A higher CC₅₀ and lower EC₅₀ indicate a more favorable therapeutic window. BPPT is a thiadiazole-pyrazole compound and is not a derivative of this compound.

Enzyme Inhibition Studies (e.g., N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase (DapE) Inhibition)

N-Succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is a bacterial enzyme that plays a critical role in the lysine (B10760008) biosynthesis pathway. core.ac.uk This pathway is essential for bacterial survival as it is involved in building the peptidoglycan cell wall. researchgate.net Because the DapE enzyme is absent in humans, it represents a highly attractive target for the development of new antibiotics with potentially fewer side effects. researchgate.net

The search for DapE inhibitors involves screening various classes of chemical compounds. While the available literature does not specifically document the inhibition of DapE by 2-chloro-N-(pyrazin-2-yl)acetamide derivatives, significant research has been conducted on other heterocyclic scaffolds as DapE inhibitors. For instance, studies have explored pyrazole-based compounds, which are bioisosteres of other heterocycles, as potential inhibitors. nih.govluc.eduresearchgate.net These efforts have led to the identification of inhibitors with micromolar potency.

The table below presents inhibitory data for pyrazole-based compounds against DapE from Haemophilus influenzae (HiDapE), demonstrating the potential of heterocyclic molecules in this therapeutic area.

Table 2: Inhibition of H. influenzae DapE by Pyrazole Analogs

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 7d | Pyrazole with aminopyridine amide | 17.9 ± 8.0 |

| (R)-7q | Single (R)-enantiomer of ɑ-methyl analog | 18.8 |

(IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of enzyme activity). Data from a study on pyrazole-based inhibitors. nih.gov

These findings underscore the strategy of targeting unique bacterial enzymes with small-molecule inhibitors and highlight the ongoing exploration of various heterocyclic structures, including pyrazoles and potentially pyrazines, for this purpose. luc.edu

Broader Therapeutic Implications in Drug Discovery and Development

The 2-chloro-N-(pyrazin-2-yl)acetamide structure combines two key chemical moieties—the pyrazine ring and the chloroacetamide group—that are of significant interest in medicinal chemistry. This combination makes its derivatives versatile scaffolds for developing a wide range of therapeutic agents.

The pyrazine ring is a privileged heterocycle found in numerous FDA-approved drugs with diverse applications, including anticancer, antidiabetic, and antiviral therapies. nih.govpharmablock.com Its presence in essential medicines like the antituberculosis agent Pyrazinamide and the anticancer drug Bortezomib (B1684674) highlights its importance. nih.govlifechemicals.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and modulate the electronic properties of the molecule, making it a valuable component for achieving specific interactions with biological targets. mdpi.compharmablock.com

The chloroacetamide group is a highly reactive and versatile functional group used as a building block in organic synthesis. It serves as a precursor for creating a variety of more complex heterocyclic systems. For example, chloroacetamide derivatives are used to synthesize quinazolinones and thieno[2,3-b]pyridines, which have demonstrated potent antimicrobial and anticancer activities. nih.gov This synthetic utility allows for the creation of large libraries of compounds for screening against various diseases, including cancer, inflammation, and microbial infections.

The broader class of acetamide derivatives has been investigated for numerous therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents. The adaptability of the acetamide linkage is a key reason for its prevalence in drug candidates. By modifying the substituents on the pyrazine ring and exploring the reactivity of the chloroacetamide group, researchers can generate a wide array of novel molecules with the potential for significant biological activity.

Computational Chemistry Approaches for 2 Chloro N Pyrazin 2 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-N-(pyrazin-2-yl)acetamide derivatives, it is a crucial first step in identifying potential biological targets and understanding the molecular basis of their activity.

Prediction of Binding Affinities and Active Site Interactions

Molecular docking simulations are instrumental in predicting how strongly a derivative of 2-chloro-N-(pyrazin-2-yl)acetamide will bind to a specific protein target, a value often expressed as a binding affinity or docking score. For instance, in a study of pyrazine-linked 2-aminobenzamides as potential histone deacetylase (HDAC) inhibitors, molecular docking was used to rationalize the binding modes of the synthesized compounds within the active sites of HDAC1, HDAC2, and HDAC3. mdpi.com The docking results for one of the more potent compounds, 19f, revealed key interactions within the binding pockets of HDAC1 and HDAC2. mdpi.com

Similarly, in the design of pyrazine-based heterocycles as antibacterial agents, molecular docking studies were performed on derivatives of a precursor, 2-(2-cyanoacetamido)pyrazine. nih.gov The pyrazine-pyridone derivative 5d exhibited the highest binding affinity (S = -7.4519 kcal/mol) with the bacterial target (PDB: 4DUH), forming a hydrogen-donor and a π-hydrogen bond. nih.gov This strong predicted interaction suggested its potential as an effective antibacterial agent. nih.gov Another study on pyrazine-2-carboxylic acid derivatives targeting Mycobacterium tuberculosis InhA protein found that the derivative 1c had the lowest rerank score (-86.4047 kcal mol-1), indicating the strongest binding. semanticscholar.org This was attributed to three hydrogen bonds and five π-π interactions within the active site. semanticscholar.org

These examples underscore the power of molecular docking to not only rank potential drug candidates based on their predicted binding affinities but also to visualize the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This detailed information is invaluable for the rational design of more potent and selective inhibitors.

Insights into Enzyme Inhibition Mechanisms

Beyond predicting binding, molecular docking provides critical insights into how a compound might inhibit an enzyme's function. By examining the docked pose of a 2-chloro-N-(pyrazin-2-yl)acetamide derivative in the active site of an enzyme, researchers can infer its mechanism of inhibition. For example, if the molecule is predicted to bind directly in the active site and interact with key catalytic residues, it is likely a competitive inhibitor.

In the case of the pyrazine-linked HDAC inhibitors, docking studies showed that the 2-aminobenzamide (B116534) moiety, a known zinc-binding group, coordinates with the zinc ion in the active site of the HDAC enzymes. mdpi.com This interaction is critical for the inhibitory activity of this class of compounds. The docking of pyrazine-pyridone derivative 5d into the active site of the bacterial target suggested it could effectively block the enzyme's function, reinforcing its potential as an antibacterial agent. nih.gov

Understanding these inhibition mechanisms at a molecular level is fundamental for optimizing the lead compound. It allows for targeted modifications to the molecule's structure to enhance its binding affinity and, consequently, its inhibitory potency.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgaps.orgresearchgate.net In the context of 2-chloro-N-(pyrazin-2-yl)acetamide, DFT calculations provide a deeper understanding of its intrinsic properties, such as its geometry, electronic distribution, and reactivity.

Studies have utilized DFT to investigate the electronic and geometric structures of related porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine complexes. mdpi.comnih.gov These calculations can reveal the nature of the bonds between atoms, such as the degree of ionic or covalent character. nih.gov For instance, analysis of the electron density distribution can elucidate the nature of metal-nitrogen bonds in coordination complexes. mdpi.com

Furthermore, DFT can be used to simulate electronic absorption spectra through time-dependent DFT (TDDFT) calculations, which can help in the interpretation of experimental spectroscopic data. mdpi.com While specific DFT studies on 2-chloro-N-(pyrazin-2-yl)acetamide itself are not widely published, the principles of DFT are readily applicable to understanding its electronic properties and reactivity, which are crucial for predicting its behavior in biological systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of 2-chloro-N-(pyrazin-2-yl)acetamide and its derivatives, as well as the stability of their interactions with biological targets.

For the pyrazine-linked HDAC inhibitors, MD simulations were performed to complement the molecular docking studies and provide a more complete structure-activity relationship (SAR) analysis. mdpi.com These simulations can reveal how the ligand and protein adapt to each other's presence, the stability of key interactions over time, and the role of solvent molecules in the binding process. This dynamic perspective is crucial for a more accurate assessment of a compound's potential as a drug candidate.

In Silico ADMET Prediction and Pharmacokinetic Profiling

A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools have become increasingly important for early-stage assessment of drug candidates, helping to identify potential liabilities before significant resources are invested. researchgate.netphcogj.com

For derivatives of 2-chloro-N-(pyrazin-2-yl)acetamide, various computational models can predict properties such as intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential for toxicity. nih.gov For instance, a study on pyrazine-based heterocycles included a SwissADME study to provide an in-depth analysis of the drug-like properties and pharmacokinetic attributes of the synthesized compounds. nih.gov This analysis helps to rationalize the rational use of these compounds as potential drugs. mdpi.com Such predictions are vital for guiding the optimization of lead compounds to improve their pharmacokinetic profiles and reduce the likelihood of failure in later stages of drug development.

Application of Chemoinformatics Tools in Compound Design and Library Screening

Chemoinformatics combines chemistry, computer science, and information science to optimize drug discovery. In the context of 2-chloro-N-(pyrazin-2-yl)acetamide, chemoinformatics tools are invaluable for designing novel derivatives and screening large virtual libraries of compounds.

Starting with the core 2-chloro-N-(pyrazin-2-yl)acetamide scaffold, chemoinformatics approaches can be used to generate a virtual library of derivatives with diverse substituents. These libraries can then be subjected to high-throughput virtual screening using molecular docking and ADMET prediction tools to identify the most promising candidates for synthesis and biological evaluation. This process significantly accelerates the hit-to-lead optimization phase of drug discovery. The synthesis of pyrazine-2-carboxylic acid derivatives with various side chains is an example of how different chemical groups can be explored to improve biological activity. semanticscholar.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-chloro-N-pyrazin-2-ylacetamide and its analogs is a critical aspect of its journey from a laboratory curiosity to a potential therapeutic agent. Traditional synthetic methods, while effective, may present challenges related to yield, purity, and environmental impact. Future research is increasingly focused on developing novel and sustainable synthetic methodologies. These efforts are geared towards creating more efficient, cost-effective, and environmentally friendly processes.

One area of exploration is the use of green chemistry principles in the synthesis of acetamide (B32628) derivatives. This includes the use of safer solvents, catalysts, and reagents to minimize hazardous byproducts. For instance, the synthesis of various N-substituted-2-chloro-acetamides has been achieved by reacting anilines or amines with chloroacetyl chloride. nih.gov Future work could focus on optimizing these reactions to reduce waste and energy consumption.

Furthermore, the development of one-pot synthesis procedures and the use of solid-phase synthesis techniques can streamline the production of diverse libraries of this compound derivatives. These approaches not only enhance efficiency but also facilitate the rapid generation of new chemical entities for biological screening. The synthesis of novel thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives from 2-chloro-N-arylacetamides demonstrates the utility of these precursors in creating complex heterocyclic systems. nih.gov

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of new drug candidates is increasingly reliant on the ability to screen vast numbers of compounds for biological activity. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that enable the rapid synthesis and evaluation of large libraries of molecules. accessscience.comrjraap.com For this compound, these technologies offer a pathway to systematically explore the chemical space around its core structure to identify derivatives with enhanced potency and selectivity.

Combinatorial chemistry allows for the creation of large, diverse libraries of compounds by systematically combining a smaller number of building blocks. accessscience.com By varying the substituents on the pyrazine (B50134) ring and the acetamide nitrogen of the this compound scaffold, researchers can generate a multitude of derivatives. These libraries can then be subjected to HTS assays to identify "hit" compounds with desired biological activities. For example, a multiplexed HTS assay was successfully used to discover novel covalent inhibitors for the Werner syndrome protein (WRN), a target in cancer therapy. nih.gov

A study on 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamide derivatives as HIV-1 inhibitors exemplifies the potential of this approach. nih.gov Through the synthesis and evaluation of a series of these compounds, researchers were able to identify a derivative with significant activity against wild-type HIV-1. nih.gov This highlights how systematic structural modifications can lead to the discovery of potent bioactive molecules.

Table 1: Examples of Biologically Active Acetamide Derivatives

| Compound Derivative | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamides | Anti-HIV-1 | Compound 6k showed an EC50 value of 1.7μM against wild-type HIV-1. | nih.gov |

| 2-chloro-N-phenylacetamide | Antifungal | Exhibited fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. | nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Antidepressant | A series of compounds were synthesized and evaluated for their antidepressant activity. | nih.gov |

Advanced Pharmacological Profiling and In Vivo Efficacy Studies

Advanced pharmacological profiling goes beyond simple activity assays. It includes studies to determine the compound's selectivity for its intended target, its potential off-target effects, and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For example, a study on the antifungal agent 2-chloro-N-phenylacetamide investigated its mechanism of action and found that it did not act by binding to ergosterol (B1671047) or damaging the fungal cell wall, suggesting a novel mode of action. scielo.br

In vivo efficacy studies are essential to validate the therapeutic potential of a drug candidate. These studies, conducted in animal models of disease, provide critical information about the compound's effectiveness, optimal dosing, and potential toxicity. The evaluation of pyrazole (B372694) derivatives for their anticancer and anti-inflammatory activities in various cell lines and animal models demonstrates the importance of this phase of research. nih.govmdpi.com Future research on this compound derivatives will need to progress to well-designed in vivo studies to establish their therapeutic utility.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this compound is well-positioned to benefit from these computational advances. nih.govmdpi.com Structure-based drug design (SBDD), a process that relies on the three-dimensional structure of a biological target, is particularly enhanced by AI and ML. crimsonpublishers.commdpi.com

Furthermore, generative AI models can design entirely new molecules (de novo drug design) with desired pharmacological properties. crimsonpublishers.commdpi.com These models can learn the complex relationships between chemical structure and biological activity, enabling them to generate novel derivatives of this compound that are optimized for potency, selectivity, and drug-like properties. AI can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com The use of AI in predicting drug-target interactions and optimizing chemical structures can significantly reduce the time and cost associated with drug development. mdpi.com

Table 2: AI and Machine Learning Applications in Drug Discovery

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Protein Structure Prediction | Predicting the 3D structure of target proteins from their amino acid sequence. | Enables structure-based design of derivatives targeting specific proteins. | nih.govmdpi.com |

| Virtual High-Throughput Screening | Rapidly screening large virtual libraries of compounds against a target protein. | Identifies potential hit compounds from vast chemical spaces for further investigation. | nih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Creates new, optimized derivatives of this compound. | crimsonpublishers.commdpi.com |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Prioritizes derivatives with favorable drug-like properties for synthesis. | mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-pyrazin-2-ylacetamide, and how do reaction conditions influence intermediate stability?

The synthesis typically involves reacting pyrazine derivatives with chloroacetyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane. Key intermediates include pyrazin-2-amine derivatives, which require precise pH control to avoid side reactions. For example, analogous syntheses of chloroacetamides emphasize mild acidic/basic conditions to stabilize reactive intermediates and prevent decomposition . Crystallization or column chromatography is recommended for purification to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar acetamides, monoclinic crystal systems (e.g., space group Cc) with unit cell parameters (a = 5.06 Å, b = 18.36 Å, c = 9.12 Å) have been reported. Bond angles (e.g., N–C–C=O ~123°) and torsional data from SCXRD validate the chloroacetamide moiety’s geometry . Pair with FT-IR and NMR to cross-verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH resonance at δ 8.5–9.5 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Chloroacetamides are irritants and potential alkylating agents. Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C, away from moisture and strong oxidizers. Immediate neutralization with sodium bicarbonate is advised for spills. MSDS data for analogous compounds highlight acute toxicity (LD₅₀ ~300 mg/kg in rats), necessitating rigorous exposure controls .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The chloro group’s electrophilicity enables SN₂ reactions with amines, thiols, or alcohols. For example, in medicinal chemistry, substitution with pyridylmethanol derivatives forms ether linkages critical for bioactive molecules. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing transition states, while steric hindrance from the pyrazine ring modulates regioselectivity . Computational modeling (DFT) can predict reactive sites based on electron density maps .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) often arise from differences in assay conditions (pH, co-solvents) or impurity profiles. For instance, trace moisture can hydrolyze the chloroacetamide group to glycolic acid derivatives, altering bioactivity. Use HPLC-MS (≥95% purity thresholds) and controlled hydration studies to isolate confounding factors. Comparative studies with analogs (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) reveal structure-activity relationships (SAR) .

Q. What advanced analytical strategies detect trace impurities in this compound batches?

LC-MS/MS with electrospray ionization (ESI) identifies hydrolyzed byproducts (e.g., N-pyrazin-2-ylacetamide) and dimerization products. For quantification, calibrate against reference standards using UV detection at 254 nm. Gas chromatography (GC) with FID is less effective due to thermal instability but can monitor volatile impurities (e.g., residual solvents) .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.